rel-(1S,3R)-Benazepril Hydrochloride is a pharmaceutical compound primarily recognized as an angiotensin-converting enzyme inhibitor. It is utilized in the treatment of hypertension and congestive heart failure. The compound is the hydrochloride salt form of benazepril, which enhances its solubility and bioavailability. Benazepril is classified as a prodrug, meaning it is converted into its active form, benazeprilat, in the body.
Benazepril was first introduced by the pharmaceutical company Novartis under the brand name Lotensin. The synthesis of benazepril and its derivatives has been extensively studied, leading to various methods for its preparation.
The synthesis of rel-(1S,3R)-Benazepril Hydrochloride can be achieved through several methods, each with distinct advantages and challenges.
The synthesis often involves multiple steps including:
rel-(1S,3R)-Benazepril Hydrochloride has a complex molecular structure characterized by multiple chiral centers. The chemical formula is CHNO·HCl.
The key chemical reactions involved in the synthesis of rel-(1S,3R)-Benazepril Hydrochloride include:
These reactions typically require controlled conditions such as temperature and pressure to optimize yields and selectivity.
rel-(1S,3R)-Benazepril Hydrochloride functions primarily as an angiotensin-converting enzyme inhibitor.
Clinical studies have shown significant reductions in systolic and diastolic blood pressure among patients treated with benazepril compared to placebo groups.
rel-(1S,3R)-Benazepril Hydrochloride is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4